Fmoc-Asn(Trt)-OH

Catalog No.
S709522
CAS No.
132388-59-1
M.F
C38H32N2O5
M. Wt
596.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asn(Trt)-OH

CAS Number

132388-59-1

Product Name

Fmoc-Asn(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1

InChI Key

KJYAFJQCGPUXJY-UMSFTDKQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-Asn(Trt)-OH;132388-59-1;Nalpha-Fmoc-Ngamma-trityl-L-asparagine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;ST029446;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Ngamma-trityl-L-asparagine;N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-asparagine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid;C38H32N2O5;Nalpha-(9-Fluorenylmethoxycarbonyl)-Ngamma-trityl-L-asparagine;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-[N-(triphenylmethyl)carbamoyl]propanoicacid;AmbotzFAA1015;PubChem9947;AC1LD09H;Fmoc-N'-trityl-L-asparagine;47672_ALDRICH;SCHEMBL118112;N-Fmoc-N4-trityl-L-Asparagine;47672_FLUKA;MolPort-003-934-255;ACT07171;ZINC4284054;ANW-19430;CF-054;MFCD00077049

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

High Purity for Improved Peptide Quality

Fmoc-Asn(Trt)-OH is known for its high purity, with minimal levels of impurities like dipeptides, free amino acids, and acetic acid [1]. This is crucial for SPPS, as these impurities can lead to side reactions and ultimately reduce the purity and yield of the desired peptide. Studies have shown that Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to other Asn derivatives used in SPPS [1, 2].

[1] Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: [2] Innovation & Perspectives in Solid Phase Synthesis, 1st International Symposium (Ed. R. Epton), SPCC UK Ltd., Birmingham, 1990, pp. 577 (cited in Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: )

  • Origin: Fmoc-Asn(Trt)-OH is a synthetic derivative of the naturally occurring amino acid L-asparagine. It is specifically designed for solid-phase peptide synthesis (SPPS), a technique used to create peptides and proteins in the lab.
  • Significance: Fmoc-Asn(Trt)-OH is a crucial building block for incorporating the amino acid asparagine into peptide sequences. It offers advantages over other asparagine derivatives due to the presence of two protective groups: Fmoc (Fluorenylmethoxycarbonyl) and Trt (Trityl). These groups ensure controlled and efficient peptide chain assembly [].

Molecular Structure Analysis

Fmoc-Asn(Trt)-OH possesses a complex structure with several key features:

  • Central Asparagine Core: The core structure is L-asparagine, an amino acid with an amine group (NH2), a carboxylic acid group (COOH), a side chain containing an amide group (CONH2), and a terminal amino group (H).
  • Fmoc Protecting Group: The Fmoc group attached to the amine group (N-α) protects it from unwanted reactions during peptide synthesis. It can be selectively removed using mild acidic conditions to allow for further chain elongation.
  • Trt Protecting Group: The Trt group safeguards the side chain's amide group (N-β) from reacting prematurely. This ensures the asparagine residue is incorporated at the desired position in the peptide sequence. Trt removal typically involves harsher acidic conditions (trifluoroacetic acid, TFA) compared to Fmoc [].

Chemical Reactions Analysis

Fmoc-Asn(Trt)-OH is involved in several crucial reactions during SPPS:

  • Coupling Reaction: Fmoc-Asn(Trt)-OH is activated using coupling reagents and then reacts with a growing peptide chain on a solid support. The Fmoc group is cleaved, forming an amide bond between the incoming asparagine and the C-terminus of the peptide.

Balanced chemical equation (general representation):

Fmoc-Asn(Trt)-OH + Peptide-Resin  -> Fmoc-Peptide-Asn(Trt)-Resin + HOOH(Activated Fmoc-Asn(Trt)-OH)  (Growing peptide chain on resin)  (Extended peptide chain on resin)  (Byproduct)
  • Deprotection Reactions: After chain assembly, Fmoc and Trt groups are removed in a specific order. Fmoc removal occurs under mildly acidic conditions, while Trt removal requires harsher acidic conditions to prevent unwanted side reactions [].

Physical And Chemical Properties Analysis

  • Melting Point/Boiling Point: Data unavailable for Fmoc-Asn(Trt)-OH due to its decomposition at high temperatures.
  • Solubility: Fmoc-Asn(Trt)-OH exhibits good solubility in common organic solvents used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) [].
  • Stability: Fmoc-Asn(Trt)-OH is relatively stable under dry conditions but can decompose upon exposure to moisture or light.

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H413 (93.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Dates

Modify: 2023-08-15

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